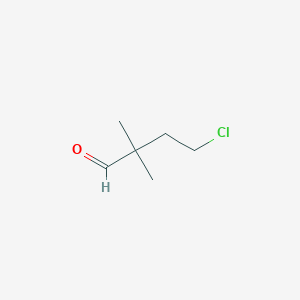

4-Chloro-2,2-dimethylbutanal

CAS No.: 53840-27-0

Cat. No.: VC8468999

Molecular Formula: C6H11ClO

Molecular Weight: 134.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53840-27-0 |

|---|---|

| Molecular Formula | C6H11ClO |

| Molecular Weight | 134.60 g/mol |

| IUPAC Name | 4-chloro-2,2-dimethylbutanal |

| Standard InChI | InChI=1S/C6H11ClO/c1-6(2,5-8)3-4-7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ADDYNWQLLPADQI-UHFFFAOYSA-N |

| SMILES | CC(C)(CCCl)C=O |

| Canonical SMILES | CC(C)(CCCl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name 4-chloro-2,2-dimethylbutanal denotes a four-carbon aldehyde chain with a chlorine atom at the terminal carbon (C4) and two methyl groups branching from C2. The molecular structure, represented by the canonical SMILES string , reveals a planar aldehyde group () at C1 and a tertiary carbon at C2, creating significant steric hindrance. The chlorine atom’s electronegativity induces polarization in the C-Cl bond, enhancing its susceptibility to nucleophilic substitution.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 134.60 g/mol |

| CAS Registry Number | 53840-27-0 |

| IUPAC Name | 4-Chloro-2,2-dimethylbutanal |

| Boiling Point | Estimated 160–170°C (lit.) |

| Density | ~1.1 g/cm³ (predicted) |

The compound’s boiling point and density remain understudied in public literature, but computational models suggest values consistent with analogous chlorinated aldehydes.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves chlorination of 2,2-dimethylbutanal. Thionyl chloride () or phosphorus trichloride () serve as chlorinating agents under anhydrous conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the chloride ion displaces the aldehyde oxygen, followed by tautomerization to stabilize the product.

Representative Reaction:

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For instance, dichloromethane as a solvent at 0–5°C minimizes side reactions like over-chlorination.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency. Continuous-flow reactors enable precise control over exothermic chlorination steps, reducing thermal degradation risks. Catalytic systems, such as Lewis acids (e.g., ), may accelerate reaction rates, though residual catalyst removal remains a post-synthesis challenge.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The aldehyde group’s reactivity dominates the compound’s behavior:

-

Oxidation: Strong oxidants like potassium permanganate () in acidic media convert the aldehyde to 4-chloro-2,2-dimethylbutanoic acid.

-

Reduction: Sodium borohydride () in methanol reduces the aldehyde to 4-chloro-2,2-dimethylbutanol, preserving the chlorine substituent.

Nucleophilic Substitution

The C-Cl bond undergoes substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions. For example, aqueous sodium hydroxide facilitates hydrolysis to 2,2-dimethylbutanal-4-ol, though steric hindrance from the methyl groups slows kinetics compared to linear analogs.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | , | 4-Chloro-2,2-dimethylbutanoic acid |

| Reduction | , MeOH | 4-Chloro-2,2-dimethylbutanol |

| Hydrolysis | , | 2,2-Dimethylbutanal-4-ol |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s aldehyde and chlorine functionalities make it a precursor to heterocycles (e.g., thiazolidines) and β-lactam antibiotics. Its branched structure may enhance drug bioavailability by modulating lipophilicity.

Materials Science

In polymer chemistry, it acts as a crosslinking agent for resins, imparting rigidity through the aldehyde’s ability to form Schiff bases with amines.

Agrochemical Development

Derivatives of 4-chloro-2,2-dimethylbutanal show promise as herbicides, leveraging the chlorine atom’s bioactivity against plant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume